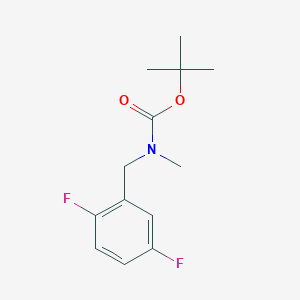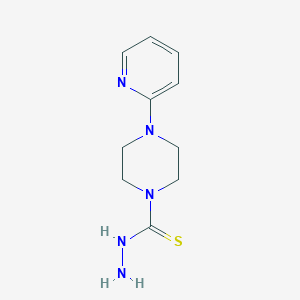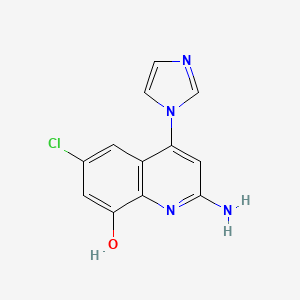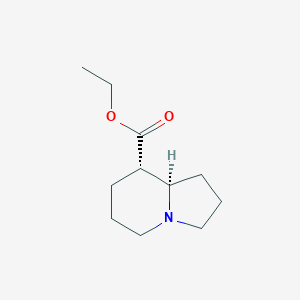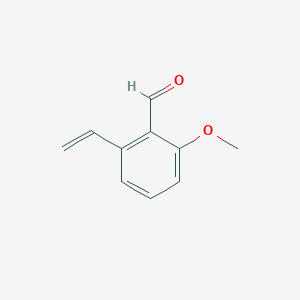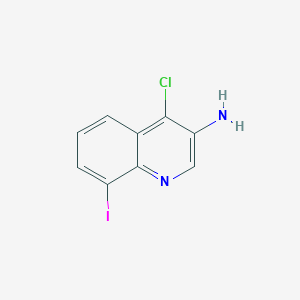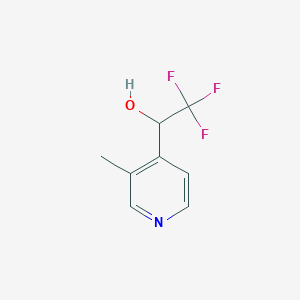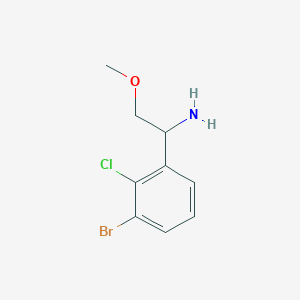
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of a bromine and chlorine atom on the phenyl ring, along with a methoxy group and an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-2-chloroaniline, which can be obtained by the reduction of 1-bromo-2-chloro-3-nitrobenzene using zinc dust and ammonium chloride in methanol.
Methoxylation: The next step involves the introduction of the methoxy group. This can be achieved through the reaction of 3-bromo-2-chloroaniline with methanol in the presence of a suitable catalyst.
Ethanamine Introduction: Finally, the ethanamine side chain is introduced through a nucleophilic substitution reaction, where the methoxylated intermediate reacts with ethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Methoxylation and Demethoxylation: The methoxy group can be introduced or removed through specific reactions involving methanol or demethylating agents.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation can produce quinones.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the phenyl ring enhances its binding affinity to these targets, while the methoxy group and ethanamine side chain contribute to its overall activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-2-chloroaniline: A precursor in the synthesis of 1-(3-Bromo-2-chlorophenyl)-2-methoxyethanamine.
1-(3-Bromo-2-chlorophenyl)-2-ethoxyethanamine: Similar structure but with an ethoxy group instead of a methoxy group.
1-(3-Bromo-2-chlorophenyl)-2-hydroxyethanamine: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to the combination of its substituents, which confer specific chemical and biological properties
Eigenschaften
Molekularformel |
C9H11BrClNO |
|---|---|
Molekulargewicht |
264.54 g/mol |
IUPAC-Name |
1-(3-bromo-2-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-13-5-8(12)6-3-2-4-7(10)9(6)11/h2-4,8H,5,12H2,1H3 |
InChI-Schlüssel |
YDOWZWQBLWGPLD-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C1=C(C(=CC=C1)Br)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



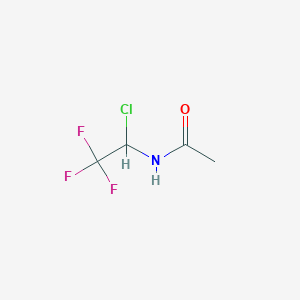
![2-Chloro-6a,7,8,9,10,11-hexahydroazepino[2,1-h]pteridin-6(5H)-one](/img/structure/B12970637.png)
